molecular formula C9H12N2O4 B1480431 (S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid CAS No. 2092231-65-5

(S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid

Cat. No.: B1480431
CAS No.: 2092231-65-5
M. Wt: 212.2 g/mol
InChI Key: HGANFBOWDUQMJM-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(6,9-Dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid is a chiral spirocyclic compound featuring a unique diazaspiro framework. Its structure comprises two fused rings: a five-membered ring containing two nitrogen atoms (5,8-diaza) and a three-membered ring with ketone groups at positions 6 and 9 (dioxo). The acetic acid moiety is attached at the 7-position of the spiro system.

Properties

IUPAC Name

2-[(7S)-6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c12-6(13)4-5-7(14)11-9(2-1-3-9)8(15)10-5/h5H,1-4H2,(H,10,15)(H,11,14)(H,12,13)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGANFBOWDUQMJM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(=O)NC(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)C(=O)N[C@H](C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Spiro Heteroatoms Functional Groups Key Features
(S)-2-(6,9-Dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid* 5,8-diaza (N), 6,9-dioxo (O) Acetic acid, ketones Chiral center, dual heteroatoms, high polarity
2-(5,8-Dioxaspiro[3.5]nonan-7-yl)acetic acid C₉H₁₄O₄ 186.21 5,8-dioxa (O) Acetic acid, ethers Oxygen-rich, no nitrogen
2-{2-Oxaspiro[3.5]nonan-7-yl}acetic acid C₁₀H₁₆O₃ 184.23 2-oxa (O) Acetic acid, ether Single oxygen in spiro ring
7-Azaspiro[3.5]nonan-2-ol hydrochloride C₈H₁₆ClNO 189.67 7-aza (N) Hydroxyl, hydrochloride salt Basic nitrogen, salt form

Heteroatom Substitution and Reactivity

  • Target Compound: The 5,8-diaza spiro system with 6,9-dioxo groups introduces nitrogen atoms into the ring structure, which may enhance hydrogen-bonding capacity and metal-binding affinity compared to oxygen analogs.
  • 5,8-Dioxaspiro Analog: Replacing nitrogen with oxygen reduces basicity and alters electronic properties.
  • 7-Azaspiro Analog: The single nitrogen (7-aza) in a hydroxylated spiro system forms a hydrochloride salt, indicating basicity at the nitrogen site. This contrasts with the target compound, where nitrogens are likely non-basic due to ketone proximity .

Functional Group Impact on Physicochemical Properties

  • Acetic Acid Group : Present in all analogs, this moiety contributes to acidity (pKa ~2.5–3.5) and water solubility.
  • Ketones vs. Ethers : The target compound’s ketones increase polarity and may elevate melting points compared to ether-containing analogs (e.g., 2-{2-oxaspiro[...]}acetic acid) .
  • Chirality: The (S)-enantiomer of the target compound introduces stereochemical complexity absent in non-chiral analogs, which could influence biological activity or crystallization behavior.

Predicted Collision Cross Section (CCS)

While direct CCS data for the target compound is unavailable, its oxygen-based analog (2-(5,8-dioxaspiro[...]acetic acid) exhibits predicted CCS values ranging from 139.5–144.9 Ų for various adducts . The diaza-dioxo structure of the target compound may yield higher CCS values due to increased molecular rigidity and polarity.

Research Implications and Gaps

  • Synthesis Challenges: describes a cyclization method using mercaptoacetic acid and ZnCl₂ for thiazolidinone derivatives. Similar strategies might apply to the target compound but require optimization for nitrogen incorporation .
  • Biological Activity: No data on the target compound’s activity is available in the evidence. However, spirocyclic diaza structures are often explored in drug discovery for their conformational restraint and metabolic stability.

Preparation Methods

Stepwise Synthesis Outline

Step Description Reagents/Conditions Key Notes
1 Acylation of 3-((benzylamino)methyl)oxetane cycloalkane-3-ol with chloroacetyl chloride First base (triethylamine, pyridine, diisopropylethylamine, or K2CO3), dichloromethane solvent, temperature ≤10°C, 16 h reaction Forms chloroacetylated intermediate (Compound 2) with good control
2 Self-cyclization of Compound 2 under inert atmosphere Second base (NaH, hexasilyl dimethyl amino lithium/sodium, or n-butyl lithium), second solvent (inert), controlled temperature Generates spirocyclic intermediate (Compound 3)
3 Reduction of Compound 3 Reducing agent lithium aluminum hydride (LiAlH4), inert atmosphere, third solvent, molar ratio 1:1.1-2 (substrate:reducing agent) Produces reduced intermediate (Compound 4)
4 Catalytic hydrogenation to remove benzyl protecting group Hydrogen pressure 20-100 psi, temperature 20-50°C, 8-20 h, acetic acid as activator Yields 2,5-dioxa-8-azaspiro[3.5]nonane (Compound 5), precursor for further functionalization

This four-step sequence is characterized by readily available starting materials, relatively mild conditions, and suitability for scale-up production, with overall high yields and reaction control.

Enantioselective Synthesis and Catalytic Approaches

The preparation of enantiomerically enriched spirocyclic diketopiperazines, structurally related to the target compound, has been advanced using catalytic asymmetric methods such as the intramolecular Tsuji–Trost reaction of Ugi adducts. These methods provide access to high enantioselectivity and yields under mild conditions.

  • Ligand selection critically affects enantioselectivity; for instance, ligand L4 gave the best balance between yield and enantioselectivity.
  • Solvent choice impacts reaction outcome: dioxane improved yield and enantioselectivity compared to dichloromethane or toluene.
  • The mechanism involves π-allylpalladium intermediates and proceeds via an SN2-type substitution pathway, favoring regio- and stereoselective cyclization.

This catalytic asymmetric approach offers a complementary strategy to classical multi-step synthesis, enabling the preparation of chiral diketopiperazine frameworks with high stereochemical fidelity.

Structural Variants and Functional Group Considerations

The spirocyclic core can be functionalized or substituted at various positions, including nitrogen atoms, to modulate biological activity or physical properties. For example, derivatives with different nitrogen heterocycles (pyrrolidinyl, piperazinyl, diazaspiro variants) have been described, indicating synthetic flexibility in tailoring the spirocyclic scaffold.

Summary Table of Key Preparation Methods

Method Type Starting Material Key Reagents Conditions Yield/Enantioselectivity Notes
Classical multi-step synthesis 3-((benzylamino)methyl)oxetane cycloalkane-3-ol Chloroacetyl chloride, bases (Et3N, NaH), LiAlH4, H2/Pd catalyst 0–50°C, inert atmosphere, 8–20 h hydrogenation High overall yield; scalable Suitable for industrial production
Catalytic asymmetric synthesis Ugi adducts Pd catalyst, chiral ligands (L4), dioxane solvent Room temp, 24 h High enantioselectivity (up to >90% ee) Mild, stereoselective, functional group tolerant

Research Findings and Industrial Relevance

  • The classical synthesis route benefits from cheap, readily available raw materials and straightforward purification steps, making it attractive for large-scale synthesis.
  • The catalytic asymmetric methods, while more complex, enable access to enantiomerically pure compounds, which are crucial for pharmaceutical applications.
  • Reaction parameters such as base choice, solvent, temperature, and molar ratios are critical for optimizing yields and selectivity.
  • Protective group strategies (e.g., benzyl protection) and their removal via catalytic hydrogenation are integral to the synthetic sequence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid
Reactant of Route 2
(S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.